molecular formula C15H24O2 B1587272 Myraldyl acetate CAS No. 72403-67-9

Myraldyl acetate

Cat. No.: B1587272
CAS No.: 72403-67-9
M. Wt: 236.35 g/mol
InChI Key: IIUKCYITROTKFB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of myraldyl acetate involves the esterification of myraldyl alcohol with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include heating the reactants under reflux to facilitate the esterification process. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Myraldyl acetate undergoes various chemical reactions, including:

Scientific Research Applications

Myraldyl acetate has several scientific research applications:

Mechanism of Action

The primary mechanism by which myraldyl acetate exerts its effects is through its interaction with olfactory receptors in the nasal cavity. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of a floral scent. The molecular targets involved are the olfactory receptor proteins, which are part of the G-protein coupled receptor family .

Comparison with Similar Compounds

Myraldyl acetate can be compared with other similar compounds such as:

    Linalyl acetate: Known for its lavender-like scent, linalyl acetate is also used in the fragrance industry but has a different olfactory profile.

    Nerolidyl acetate: This compound has a fresh, sweet, citrus-like odor and is used in various fragrance formulations.

    Farnesol: While not an acetate, farnesol has a floral scent and is used in perfumery.

This compound stands out due to its unique combination of stability, long-lasting scent, and floral character, making it a preferred choice in many fragrance applications .

Properties

CAS No.

72403-67-9

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

[3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methyl acetate

InChI

InChI=1S/C15H24O2/c1-12(2)6-4-7-14-8-5-9-15(10-14)11-17-13(3)16/h6,8,15H,4-5,7,9-11H2,1-3H3

InChI Key

IIUKCYITROTKFB-UHFFFAOYSA-N

Isomeric SMILES

CC(=CCCC1=CCC[C@@H](C1)COC(=O)C)C

SMILES

CC(=CCCC1=CCCC(C1)COC(=O)C)C

Canonical SMILES

CC(=CCCC1=CCCC(C1)COC(=O)C)C

72403-67-9

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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